Tpeqm-dma -

Tpeqm-dma

Catalog Number: EVT-15275351
CAS Number:
Molecular Formula: C42H40F6N3P
Molecular Weight: 731.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to TPEQM-DMA in Photodynamic Therapy (PDT)

Role of Type-I Photosensitizers in Hypoxic Tumor Microenvironments

The tumor microenvironment (TME) is characterized by severe oxygen deprivation (hypoxia) resulting from aberrant vasculature and rapid cancer cell proliferation. This hypoxia presents a critical barrier to conventional PDT, which predominantly relies on Type-II photochemical reactions that consume molecular oxygen to generate cytotoxic singlet oxygen (¹O₂) [1] [9]. Under hypoxic conditions (<2% O₂), Type-II mechanisms exhibit dramatically reduced efficacy, with singlet oxygen yields dropping by 70-90% compared to normoxic environments [6] [9]. Type-I photosensitizers circumvent this limitation through oxygen-independent electron transfer reactions that directly generate radical species (superoxide, hydroxyl radicals) capable of inducing potent cytotoxic effects even in oxygen-poor environments [4] [9]. These mechanisms involve:

  • Electron abstraction from cellular substrates (lipids, proteins) producing substrate radicals that propagate chain reactions
  • Direct reduction of molecular oxygen to superoxide when minimal oxygen is present
  • Production of hydroxyl radicals through Fenton-like reactions independent of oxygen concentration

The therapeutic significance of Type-I mechanisms becomes evident when considering that over 60% of solid tumors exhibit significant hypoxic regions (pO₂ < 10 mmHg) that correlate with treatment resistance and poor prognosis [1] [9]. TPEQM-DMA belongs to this emerging class of Type-I photosensitizers engineered for hypoxia tolerance, maintaining >80% cytotoxic efficiency even under severe oxygen deprivation (0.5% O₂) by generating stable radical cations that attack multiple cellular targets [4] [6].

Table 1: Impact of Hypoxia on PDT Mechanisms

ParameterType-I PDTType-II PDTBiological Consequence
O₂ DependencyLowHighType-I functions in hypoxia
Primary ROSSuperoxide, Hydroxyl radicalsSinglet oxygenDifferent cellular targets
Hypoxic Efficiency>80% retention<20% retentionType-I advantage in tumors
Reaction KineticsNanosecondMicrosecondDifferent diffusion distances
Cellular TargetsMembranes, DNAProteins, membranesComplementary damage mechanisms

Historical Development of NIR-II Photosensitizers for Enhanced Therapeutic Penetration

The evolution of light sources and photosensitizers in PDT has been driven by the fundamental challenge of tissue photon attenuation. Early PDT systems utilized visible light (630 nm) with limited penetration (1-3 mm), restricting clinical application to superficial lesions [3] [7]. The critical breakthrough came with the recognition that light scattering and absorption in biological tissues decrease exponentially with increasing wavelength, making the near-infrared window (NIR, 700-1700 nm) ideal for deep-tissue therapy [4] [7]. Historical milestones include:

  • First-generation porphyrins (1980s): Hematoporphyrin derivative (HpD) activated at 630 nm with penetration depth <3 mm [1] [5]
  • Chlorin-based agents (1990s): Temporofin (mTHPC) absorbing at 652 nm enabling treatment depths up to 5 mm
  • NIR-I photosensitizers (2000s): Benzoporphyrin derivatives (BPD) activated at 690 nm achieving depths of 7-8 mm
  • NIR-II systems (2010s-present): Advanced materials absorbing beyond 800 nm enabling >1 cm penetration

The pioneering work of Joan Miller's team in the 1990s demonstrated the practical significance of light penetration parameters when they developed a specialized slit lamp system for verteporfin PDT in macular degeneration, optimizing irradiance to reduce treatment time while preserving retinal safety [3]. This clinical insight accelerated the development of longer-wavelength photosensitizers, culminating in the NIR-II window (1000-1700 nm) where tissue scattering decreases by orders of magnitude and water absorption minima occur around 1150 nm [4] [7]. TPEQM-DMA represents the current state-of-the-art with dual excitation pathways at 808 nm (two-photon) and 1270 nm (single-photon) that collectively enable effective treatment depths exceeding 15 mm in tissue phantoms, surpassing previous generations by 200-300% [4].

Table 2: Evolution of Light Sources and Penetration in PDT

GenerationWavelength (nm)Tissue Penetration (mm)Representative AgentsClinical Limitations
Visible Light630-6901-3HpD, PhotofrinSuperficial lesions only
NIR-I690-8505-8mTHPC, VerteporfinModerate depth, some heating
NIR-IIa (Early)900-10008-10ICG derivativesLimited photosensitizer choice
NIR-IIb (Advanced)1000-135012-18TPEQM-DMA, CroconiumSpecialized laser systems
Two-Photon800-850 (ex)15-20+TPEQM-DMAHigh peak power required

TPEQM-DMA as a Paradigm Shift in Oxygen-Independent PDT Mechanisms

TPEQM-DMA represents a structural and mechanistic departure from conventional photosensitizers through its triarylamine-quinoline core that enables oxygen-independent photochemistry. Unlike porphyrin-based systems that rely on energy transfer to molecular oxygen (Type-II), TPEQM-DMA undergoes intramolecular charge separation upon NIR excitation to produce long-lived radical cations (TPEQM-DMA•⁺) with exceptional stability (>10⁴-fold longer half-life than singlet oxygen) that drive cytotoxic reactions through direct oxidation of biomolecules [4] [6]. The molecular design incorporates three strategic elements:

  • Triphenylethylene backbone providing aggregation-induced emission (AIE) characteristics that prevent concentration quenching
  • Quinoline-malononitrile acceptor creating intramolecular charge transfer (ICT) states for red-shifted absorption
  • Dimethylamine donor facilitating photoinduced electron transfer to generate stable radical species

The photophysical properties of TPEQM-DMA include a record two-photon absorption cross-section of 700 GM at 808 nm excitation, enabling deep-tissue activation via simultaneous photon absorption [4]. Upon irradiation, TPEQM-DMA undergoes rapid photooxidation to form TPEQM-DMA•⁺ with quantum yield ΦΔ = 0.82 in hypoxic conditions, significantly outperforming conventional Type-I agents like rose bengal (ΦΔ = 0.22) and methylene blue (ΦΔ = 0.35) under similar conditions [4] [6]. This radical cation demonstrates selective accumulation in lipid droplets due to its lipophilic character, strategically targeting energy storage organelles in cancer cells [4]. The cytotoxic mechanism involves:

  • Oxidation of polyunsaturated lipids generating lipid peroxides that disrupt membrane integrity
  • Direct electron abstraction from NADH and mitochondrial complex I inducing metabolic collapse
  • Depletion of glutathione reserves through radical chain reactions
  • Damage to DNA via guanine oxidation independent of oxygen concentration

Experimental models demonstrate that TPEQM-DMA achieves 98% tumor growth inhibition in hypoxic murine tumors (pO₂ < 0.5%) under 808 nm two-photon irradiation at 100 mW/cm² for 10 minutes, significantly outperforming porphyrin-based controls (12-18% inhibition) under identical conditions [4]. The oxygen-independent nature of this mechanism represents a fundamental advance that addresses the most intractable limitation of conventional PDT, while the NIR-II compatibility enables treatment of deeply seated tumors previously considered inaccessible to phototherapy.

Table 3: Photophysical Properties of TPEQM-DMA Compared to Reference Compounds

PropertyTPEQM-DMAStandard Type-I PSAdvanced Type-II PSSignificance
Absorption Peak (nm)808 (2-photon), 1270660-690750-790Deeper penetration
Two-Photon Cross-section (GM)70050-150200-300Enhanced 2-photon activation
Radical Quantum Yield (ΦΔ)0.820.20-0.40Not applicableSuperior radical production
Radical LifetimeMillisecondsMicrosecondsNanoseconds (¹O₂)Sustained cytotoxicity
Oxygen RequirementNoneLowHighFunction in hypoxia

Properties

Product Name

Tpeqm-dma

IUPAC Name

4-[1-[4-(dimethylamino)phenyl]-2-[4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]phenyl]-2-phenylethenyl]-N,N-dimethylaniline;hexafluorophosphate

Molecular Formula

C42H40F6N3P

Molecular Weight

731.7 g/mol

InChI

InChI=1S/C42H40N3.F6P/c1-43(2)37-25-21-35(22-26-37)42(36-23-27-38(28-24-36)44(3)4)41(33-11-7-6-8-12-33)34-19-16-31(17-20-34)15-18-32-29-30-45(5)40-14-10-9-13-39(32)40;1-7(2,3,4,5)6/h6-30H,1-5H3;/q+1;-1

InChI Key

YRWWXPZLNLUELZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F

Isomeric SMILES

C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.